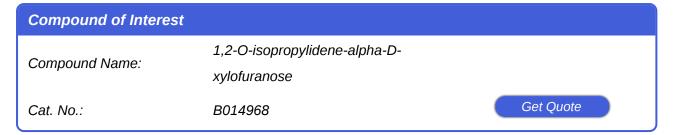


Application Notes and Protocols: Deprotection of 1,2-O-Isopropylidene Furanoses

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the deprotection of 1,2-O-isopropylidene furanoses, a crucial step in carbohydrate chemistry and the synthesis of various biologically active molecules. The protocols outlined below utilize common acidic conditions, including trifluoroacetic acid (TFA), aqueous acetic acid, aqueous sulfuric acid, and a solid-phase acid catalyst (Dowex® 50W-X2 resin).

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale. The following table summarizes quantitative data from representative deprotection reactions, allowing for easy comparison of different methodologies.



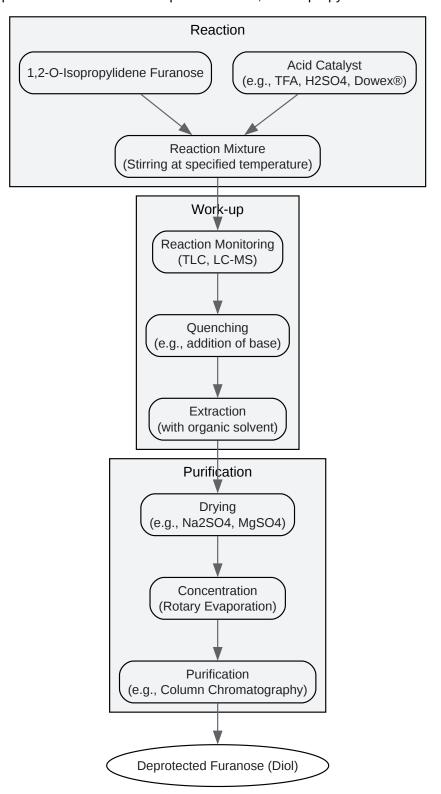
Starting Material	Reagent(s)	Solvent(s	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
1,2-O- Isopropylid ene-α-D- glucofuran ose derivative	50% Trifluoroac etic Acid (TFA)	Water	Room Temp.	Not Specified	Effective Deprotectio n	[1]
6-deoxy- 1,2:3,4-di- O- isopropylid ene-α-D- galactose	1% Aqueous Sulfuric Acid	Water	110 (Reflux)	3	>99 (over 2 steps)	[2]
1,2:5,6-di- O- isopropylid ene-α-D- glucofuran ose	Dowex® 50WX2	Methanol	Not Specified	Not Specified	High	[3]
N3- RibAFU(ip) -OH	Amberlite IR-120 H+ (8 eq)	Methanol	60	5	Effective Deprotectio n	[1]
1,2-O- isopropylid ene- furanose derivatives	Triethylsila ne/Boron trifluoride etherate	Not Specified	Ambient	1.5	High	[4]

Experimental Workflow

The general workflow for the deprotection of 1,2-O-isopropylidene furanoses is depicted below. The process involves the reaction of the protected furanose with an acid catalyst, followed by work-up and purification of the resulting diol.



Experimental Workflow for Deprotection of 1,2-O-Isopropylidene Furanoses



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